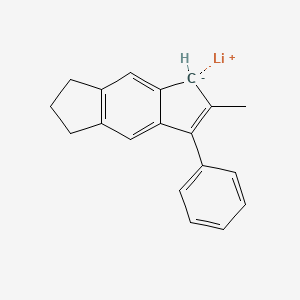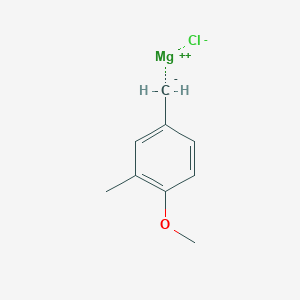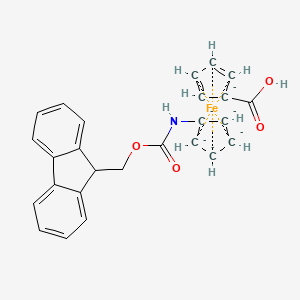
1'-Fmocamino-ferrocene-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1’-Fmocamino-ferrocene-1-carboxylic acid is a compound that has garnered interest due to its unique structure and potential applications in various fields. It is composed of a ferrocene core, which is a sandwich-like structure consisting of two cyclopentadienyl rings bound to a central iron atom. The presence of the Fmoc (fluorenylmethyloxycarbonyl) group and the carboxylic acid functional group further enhances its chemical versatility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1’-Fmocamino-ferrocene-1-carboxylic acid typically involves the following steps:
Ferrocene Functionalization: The ferrocene core is first functionalized to introduce the amino group. This can be achieved through nitration followed by reduction to obtain aminoferrocene.
Fmoc Protection: The amino group is then protected using the Fmoc group. This is usually done by reacting aminoferrocene with Fmoc chloride in the presence of a base such as triethylamine.
Carboxylation: The final step involves the introduction of the carboxylic acid group. This can be done through various methods, including the reaction of the protected aminoferrocene with carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of 1’-Fmocamino-ferrocene-1-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1’-Fmocamino-ferrocene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The ferrocene core can be oxidized to form ferrocenium ions.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The Fmoc group can be removed under basic conditions to expose the amino group for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as ferric chloride or ceric ammonium nitrate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: The Fmoc group can be removed using piperidine in a suitable solvent like dimethylformamide.
Major Products Formed
Oxidation: Formation of ferrocenium salts.
Reduction: Formation of ferrocene alcohols or aldehydes.
Substitution: Exposure of the amino group for further derivatization.
科学的研究の応用
1’-Fmocamino-ferrocene-1-carboxylic acid has found applications in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of complex organometallic compounds.
Biology: Employed in the development of bio-conjugates and as a probe for studying biological interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 1’-Fmocamino-ferrocene-1-carboxylic acid is primarily influenced by its ferrocene core and functional groups. The ferrocene core can undergo redox reactions, making it useful in electron transfer processes. The Fmoc-protected amino group can be deprotected to expose the amino group, which can then interact with various molecular targets. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in different environments.
類似化合物との比較
1’-Fmocamino-ferrocene-1-carboxylic acid can be compared with other ferrocene derivatives such as:
Aminoferrocene: Lacks the Fmoc and carboxylic acid groups, making it less versatile.
Fmoc-protected aminoferrocene: Similar but lacks the carboxylic acid group.
Ferrocene carboxylic acid: Lacks the amino and Fmoc groups, limiting its functionalization potential.
The uniqueness of 1’-Fmocamino-ferrocene-1-carboxylic acid lies in its combination of the ferrocene core with the Fmoc-protected amino group and the carboxylic acid group, providing a versatile platform for various applications.
特性
IUPAC Name |
cyclopenta-2,4-diene-1-carboxylic acid;9H-fluoren-9-ylmethyl N-cyclopentylcarbamate;iron |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16NO2.C6H5O2.Fe/c22-20(21-14-7-1-2-8-14)23-13-19-17-11-5-3-9-15(17)16-10-4-6-12-18(16)19;7-6(8)5-3-1-2-4-5;/h1-12,19H,13H2,(H,21,22);1-4H,(H,7,8);/q-5;-1; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMIDKFVFCUQPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH-]1[CH-][CH-][C-]([CH-]1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.C1=C[C-](C=C1)C(=O)O.[Fe] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FeNO4-6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
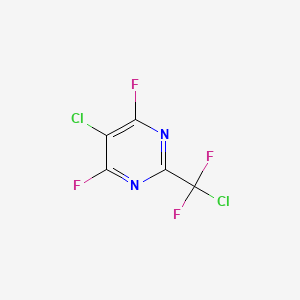
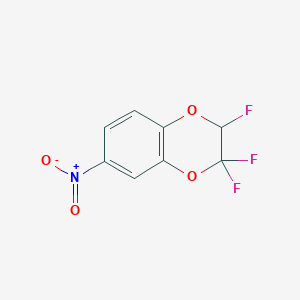
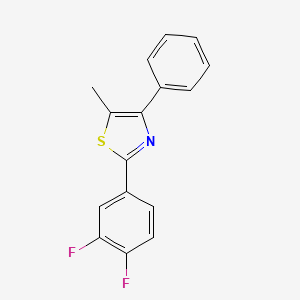
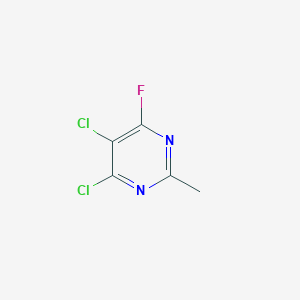
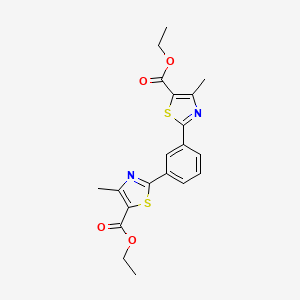
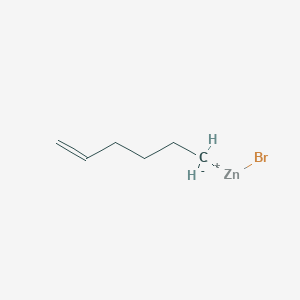
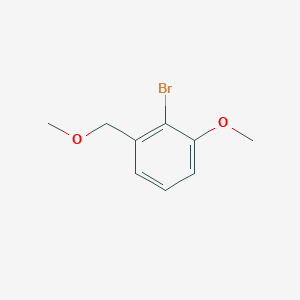
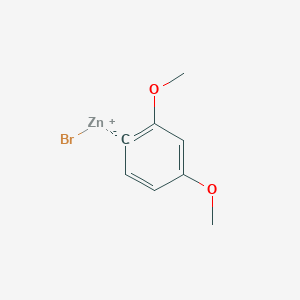
![1-[(E)-[(4-BROMO-2-METHYLPHENYL)IMINO]METHYL]NAPHTHALEN-2-OL](/img/structure/B6361333.png)
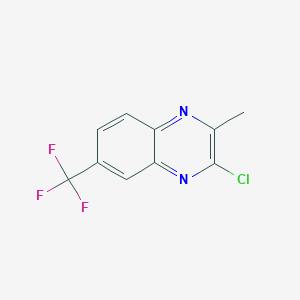
![(2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)dimethyl(phenyl)silane](/img/structure/B6361356.png)
